sodium 2,2-difluoro-2-(oxolan-3-yl)acetate
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Overview
Description
Sodium 2,2-difluoro-2-(oxolan-3-yl)acetate is an organic compound with the molecular formula C6H8F2NaO3 It is a sodium salt derivative of 2,2-difluoro-2-(oxolan-3-yl)acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2,2-difluoro-2-(oxolan-3-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2-difluoro-2-(oxolan-3-yl)acetic acid. This can be achieved through the fluorination of oxolan-3-yl acetic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).
Neutralization: The resulting 2,2-difluoro-2-(oxolan-3-yl)acetic acid is then neutralized with a sodium base, such as sodium hydroxide (NaOH), to form the sodium salt.
The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its sodium salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
Sodium 2,2-difluoro-2-(oxolan-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms, which are good leaving groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester linkage in the oxolan ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions often involve solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functional groups.
Scientific Research Applications
Sodium 2,2-difluoro-2-(oxolan-3-yl)acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: The compound is investigated for its potential use in drug design and development, especially for creating fluorinated analogs of bioactive molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of sodium 2,2-difluoro-2-(oxolan-3-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The oxolan ring provides structural stability and can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Sodium 2,2-difluoroacetate: Similar in structure but lacks the oxolan ring, which can affect its reactivity and applications.
Sodium 2,2-difluoro-2-(tetrahydrofuran-3-yl)acetate: A closely related compound with a different ring structure, which can influence its chemical behavior and biological activity.
Uniqueness
Sodium 2,2-difluoro-2-(oxolan-3-yl)acetate is unique due to the presence of both the difluoro group and the oxolan ring. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
2408965-73-9 |
---|---|
Molecular Formula |
C6H7F2NaO3 |
Molecular Weight |
188.1 |
Purity |
95 |
Origin of Product |
United States |
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